1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one
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Overview
Description
1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one is a complex organic compound that features a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one typically involves multiple steps. One common approach is the reaction of quinazoline derivatives with piperidine compounds under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the yield and purity of the compound while minimizing the production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline-2,4-dione derivatives, while reduction reactions may produce quinazoline-2-thione derivatives.
Scientific Research Applications
1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives and piperidine-containing molecules. Examples include:
- Quinazoline-2,4-dione
- 4-hydroxy-2-quinolone
- Trifluperidol
Uniqueness
1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
1-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29F3N4O2S/c27-26(28,29)19-8-6-7-18(17-19)25(35)12-15-33(16-13-25)22(34)11-2-1-5-14-30-23-20-9-3-4-10-21(20)31-24(36)32-23/h3-4,6-10,17,35H,1-2,5,11-16H2,(H2,30,31,32,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPQATFOPIJVNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29F3N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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